Diallyl phosphorochloridite
Description
Historical Context and Evolution within Organophosphorus Chemistry
The field of organophosphorus chemistry has a rich history, with its origins tracing back to the early 19th century. The synthesis of phosphorus trichloride (B1173362) was first described in 1808, and phosphorus pentachloride was identified shortly after. researchgate.net These simple phosphorus halides became the foundational precursors for a vast array of organophosphorus compounds. researchgate.net The development of organophosphorus chemistry accelerated significantly in the 20th century, driven by the discovery of its applications in various fields. mdpi.com
The synthesis of phosphites and their derivatives, including phosphorochloridites, became a crucial area of research. These P(III) compounds proved to be highly valuable as reagents in organic synthesis. researchgate.net Phosphorochloridites are typically prepared through the controlled, partial alcoholysis of phosphorus trichloride. wikipedia.org The introduction of reagents like diallyl phosphorochloridite is part of a broader evolution toward creating multifunctional synthetic tools. The allyl groups, in particular, offer avenues for subsequent chemical modifications, a feature that has become increasingly important in modern synthetic chemistry, including polymer science and the synthesis of biologically relevant molecules. chemicalbook.combeilstein-journals.org The development of such reagents reflects a trend in organic synthesis toward designing molecules with specific, tunable functionalities to construct complex molecular architectures. chemistry-chemists.comscribd.com
Structural Classification and Positioning among Phosphorus(III) Halides
This compound, with the chemical formula (CH₂=CHCH₂O)₂PCl, belongs to the class of organophosphorus compounds known as phosphorochloridites. wikipedia.org These compounds are characterized by a central phosphorus atom in the +3 oxidation state, bonded to two alkoxy or aryloxy groups and one chlorine atom. wikipedia.org This places it within the broader family of phosphorus(III) halides. unacademy.comlibretexts.org
Structurally, like other P(III) compounds such as phosphines and phosphites, this compound has a trigonal pyramidal geometry. aakash.ac.invedantu.com The phosphorus atom sits (B43327) at the apex, with the two allyl-oxy groups and the chlorine atom forming the base. A lone pair of electrons on the phosphorus atom occupies the fourth orbital, influencing the molecule's geometry and reactivity. vedantu.com
The key feature of this compound is the electrophilic nature of the phosphorus atom, which is enhanced by the electronegative chlorine and oxygen atoms. evitachem.com The P-Cl bond is highly reactive and susceptible to nucleophilic attack, making the compound an effective phosphitylating agent. entegris.com This reactivity is a defining characteristic of phosphorochloridites, though they are often sensitive to moisture and require careful handling. wikipedia.orgentegris.com
| Property | This compound | Phosphorus Trichloride (PCl₃) | Diethyl Phosphorochloridite |
| Formula | (C₃H₅O)₂PCl | PCl₃ | (C₂H₅O)₂PCl |
| Phosphorus Oxidation State | +3 | +3 | +3 |
| Geometry | Trigonal Pyramidal | Trigonal Pyramidal aakash.ac.in | Trigonal Pyramidal |
| Key Reactive Site | P-Cl bond | P-Cl bonds | P-Cl bond |
| Organic Substituents | Two Allyl groups | None | Two Ethyl groups |
| Primary Reactivity | Phosphitylating agent entegris.com | Chlorinating agent, precursor to other P(III) compounds libretexts.org | Phosphitylating agent |
Overview of Key Research Domains and Academic Significance
The academic significance of this compound stems from its utility as a versatile intermediate in organic synthesis, particularly in the construction of phosphorus-containing functional groups. Its applications span several key research areas.
Phosphitylation and Synthesis of Phosphorus Esters: The primary role of this compound is as a phosphitylating agent. google.com It reacts with alcohols and other nucleophiles to introduce a diallyl phosphite (B83602) moiety. This reaction is fundamental in the synthesis of various organophosphorus compounds, including phosphite esters and, after subsequent oxidation, phosphate (B84403) esters. entegris.comorganic-chemistry.org The resulting phosphites can be valuable intermediates in their own right or can be oxidized to the more stable P(V) phosphate triesters. This methodology is crucial in the synthesis of modified nucleosides, nucleotides, and phosphopeptides. researchgate.netnih.govcardiff.ac.uk
Synthesis of Ligands for Catalysis: Phosphite-containing ligands are important in the field of homogeneous catalysis. nih.gov this compound can serve as a precursor for the synthesis of more complex phosphite and phosphoramidite (B1245037) ligands. wikipedia.org These ligands are used in transition metal-catalyzed reactions, such as hydroformylation and allylic substitution, where the electronic and steric properties of the phosphorus ligand can influence the catalyst's activity and selectivity. wikipedia.orgacs.orgrsc.org
Polymer and Materials Science: The presence of two allyl groups in this compound provides handles for polymerization and material modification. The allyl C=C double bonds can participate in radical polymerization or other addition reactions, such as thiol-ene reactions. beilstein-journals.orgrsc.org This allows for the incorporation of phosphorus atoms into polymer backbones or for the creation of cross-linked networks and functional materials. While less common than its use in small molecule synthesis, this potential application is an area of academic interest.
| Research Domain | Specific Application of this compound | Significance |
| Organic Synthesis | Phosphitylation of alcohols and other nucleophiles google.com | Synthesis of phosphite esters, phosphoramidites, and phosphate esters after oxidation. chemicalbook.comorganic-chemistry.org |
| Bio-organic Chemistry | Synthesis of modified nucleosides and phosphopeptides. nih.govcardiff.ac.uk | Creation of biologically active molecules and probes for chemical biology. |
| Homogeneous Catalysis | Precursor to phosphite-based ligands. wikipedia.org | Development of catalysts for reactions like allylic alkylation and hydroformylation. acs.orgacademie-sciences.fr |
| Polymer Chemistry | Monomer for phosphorus-containing polymers via allyl groups. | Incorporation of phosphorus for flame retardancy or other material properties. beilstein-journals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-bis(prop-2-enoxy)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClO2P/c1-3-5-8-10(7)9-6-4-2/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXNIPULJGZEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP(OCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402523 | |
| Record name | Diallyl phosphorochloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41662-46-8 | |
| Record name | Diallyl phosphorochloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diallyl Phosphorochloridite
Established Laboratory Synthesis Routes
A primary and straightforward method for synthesizing diallyl phosphorochloridite involves the partial alcoholysis of phosphorus trichloride (B1173362) with allyl alcohol. wikipedia.orgnih.govrsc.org This reaction proceeds in a stepwise manner, where the alcohol systematically replaces the chlorine atoms on the phosphorus trichloride. wikipedia.org
This reaction's progression allows for the formation of mono-, di-, and tri-substituted products. wikipedia.org To favor the formation of the desired this compound, careful control of the stoichiometry and reaction conditions is essential. The reaction is often carried out at low temperatures, such as 0°C, by adding phosphorus trichloride dropwise to the alcohol to manage the exothermic nature of the reaction. chemspider.com The removal of the hydrogen chloride (HCl) byproduct is also crucial as its presence can lead to decomposition of the product. chemspider.com
Table 1: Reaction Parameters for Partial Alcoholysis
| Parameter | Condition |
|---|---|
| Reactants | Phosphorus trichloride, Allyl alcohol |
| Stoichiometry | ~1:2 molar ratio (PCl₃:Allyl alcohol) |
| Temperature | Typically low, around 0°C |
| Byproduct | Hydrogen chloride (HCl) |
Another synthetic approach involves the reaction of diallyl phosphite (B83602) with a chlorinating agent like phosphorus oxychloride. encyclopedia.pub This method transforms the P-H bond in the diallyl phosphite into a P-Cl bond. This transformation is a key step in producing phosphorochloridites from their corresponding phosphonates. acs.org The use of phosphorus oxychloride as a chlorinating agent is a documented method for converting dialkyl phosphonates into the corresponding phosphorochloridates. encyclopedia.pub
Disproportionation reactions can also serve as a route to this compound. In this context, a mixture of a phosphorus trihalide (like PCl₃) and a triallyl phosphite could theoretically rearrange to form the mixed ester-halide compound. While the direct disproportionation to form this compound is not extensively detailed in readily available literature, the underlying principle of disproportionation is known in phosphorus chemistry. rsc.org For instance, heating mixtures of phosphites can lead to the formation of various phosphorus compounds through the exchange of alkoxy and halide groups. rsc.org
Reaction of Diallyl Phosphite with Phosphorus Oxychloride
Advanced Synthetic Strategies and Methodological Refinements
Modern synthetic chemistry aims to develop more efficient, selective, and sustainable processes.
While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant in the broader context of organophosphorus chemistry, particularly when chiral alcohols are used. rsc.orglboro.ac.uk The development of chiral phosphite ligands is a significant area of research, and these are often synthesized from phosphorochloridites. thieme-connect.com The synthesis of chiral phosphorochloridites, derived from chiral diols, is a critical step in creating ligands for asymmetric catalysis. These methods focus on controlling the stereochemistry at the phosphorus center.
Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages in safety, efficiency, and scalability. mdpi.combeilstein-journals.org This technology is particularly beneficial for reactions that are fast, exothermic, or involve hazardous reagents, all of which are characteristic of phosphorochloridite synthesis. mdpi.com
Recent research has demonstrated the successful application of modular flow chemistry for the production of cyclic chlorophosphites. rsc.org This approach allows for the safe and efficient synthesis of these building blocks on a larger scale. rsc.org The key features of this technology include:
Enhanced Safety: Minimizes the risks associated with handling reactive intermediates like phosphorus trichloride. mdpi.com
Improved Control: Allows for precise control over reaction parameters such as temperature and mixing. mdpi.com
Scalability: Enables a seamless transition from laboratory-scale to production-scale synthesis. rsc.org
A continuous-flow reactor has been used for the sequential nucleophilic substitution of phosphorus trichloride with alcohols, demonstrating a method to reduce over-reaction. acs.org This highlights the potential of flow chemistry to improve the selectivity of reactions like the partial alcoholysis of PCl₃ to produce this compound.
Table 2: Comparison of Synthesis Approaches
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with hazardous reagents | Enhanced safety through containment |
| Control | Less precise control over parameters | Precise control over temperature, mixing |
| Scalability | Often challenging to scale up | More readily scalable |
| Efficiency | Can be less efficient due to side reactions | Improved efficiency and selectivity |
Chemical Reactivity and Mechanistic Investigations of Diallyl Phosphorochloridite
Nucleophilic Substitution Reactions
The phosphorus-chlorine bond in diallyl phosphorochloridite is highly susceptible to cleavage by nucleophiles, providing a straightforward route to the formation of new phosphorus-oxygen and phosphorus-nitrogen bonds.
Alcoholysis and Formation of Phosphites
The reaction of this compound with alcohols, a process known as alcoholysis, leads to the formation of trialkyl phosphites. This reaction typically proceeds in the presence of a base, such as an amine, to neutralize the hydrogen chloride byproduct. wikipedia.org The general transformation can be represented as:
(CH₂=CHCH₂O)₂PCl + ROH + R'₃N → (CH₂=CHCH₂O)₂POR + R'₃NHCl
The use of a base is crucial for achieving high yields of the desired trialkyl phosphite (B83602). wikipedia.org Without a base, the generated HCl can react with the phosphite product, leading to dealkylation and the formation of dialkyl phosphonates. wikipedia.org
The reaction is not limited to simple alcohols; it can be extended to more complex and functionalized alcohols, including carbohydrates and nucleosides, highlighting its utility in the synthesis of biologically relevant molecules. rsc.org The controlled, stepwise addition of different alcohols can also lead to the synthesis of unsymmetrical phosphites.
Table 1: Alcoholysis of this compound This table is for illustrative purposes and actual yields may vary based on specific reaction conditions.
| Reactant 1 | Reactant 2 | Base | Product |
|---|---|---|---|
| This compound | Ethanol | Triethylamine | Diallyl ethyl phosphite |
| This compound | Methanol | Pyridine | Diallyl methyl phosphite |
| This compound | Isopropanol | N,N-Diisopropylethylamine | Diallyl isopropyl phosphite |
Reactions with Phenols for Phosphorylation
This compound is also a valuable reagent for the phosphorylation of phenols. This reaction provides a method for introducing a phosphate (B84403) group onto an aromatic ring, a transformation of significant interest in medicinal chemistry and materials science. researchgate.net The reaction mechanism is analogous to alcoholysis, involving the nucleophilic attack of the phenolic oxygen on the phosphorus center.
The reactivity of phenols in this reaction can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can enhance the nucleophilicity of the phenol, while electron-withdrawing groups can decrease it. Similar to alcoholysis, a base is typically employed to scavenge the HCl produced.
The resulting diallyl aryl phosphites can be further transformed, for instance, through oxidation to the corresponding phosphates. This two-step process offers a versatile strategy for the synthesis of a wide range of aryl phosphate esters.
Aminolysis and Formation of Phosphoramidites
The reaction of this compound with amines, or aminolysis, results in the formation of phosphoramidites. These compounds are characterized by a phosphorus-nitrogen bond and are crucial building blocks in the synthesis of oligonucleotides, the short chains of nucleic acids used in various biotechnological applications. twistbioscience.com
The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic phosphorus atom of this compound. The presence of a base is again essential to drive the reaction to completion by neutralizing the hydrogen chloride formed.
(CH₂=CHCH₂O)₂PCl + R₂NH + R'₃N → (CH₂=CHCH₂O)₂PNR₂ + R'₃NHCl
The diisopropylamino group is a commonly used amine moiety in phosphoramidite (B1245037) chemistry for DNA synthesis. twistbioscience.com The resulting phosphoramidites are stable enough for purification and storage but sufficiently reactive for the subsequent coupling reactions in oligonucleotide synthesis. twistbioscience.com
Oxidation Pathways and Derivative Formation
The phosphorus(III) center in this compound can be readily oxidized to the pentavalent phosphorus(V) state, opening up pathways to a different class of organophosphorus compounds.
Conversion to Diallyl Phosphorochloridate
A key oxidation reaction of this compound is its conversion to diallyl phosphorochloridate. This transformation involves the oxidation of the phosphorus atom, typically using a suitable oxidizing agent. The resulting diallyl phosphorochloridate is a phosphate derivative and a valuable intermediate in its own right, often used in phosphorylation reactions. thieme-connect.describd.com
The general reaction is:
(CH₂=CHCH₂O)₂PCl + [O] → (CH₂=CHCH₂O)₂P(O)Cl
Common oxidizing agents for this type of transformation include mild oxidants that are compatible with the other functional groups in the molecule. Care must be taken as oxidation reactions of phosphorus(III) compounds can sometimes be vigorous. thieme-connect.de
Table 2: Oxidation of this compound This table is for illustrative purposes and actual oxidizing agents and conditions may vary.
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| This compound | Hydrogen peroxide | Diallyl phosphorochloridate |
| This compound | Peracetic acid | Diallyl phosphorochloridate |
| This compound | tert-Butyl hydroperoxide | Diallyl phosphorochloridate |
Controlled Oxidation Strategies
Beyond the direct conversion to the phosphorochloridate, controlled oxidation strategies can be employed to generate other phosphorus(V) derivatives. For instance, in the presence of other nucleophiles, the oxidation can be coupled with substitution to form various phosphate esters or amides.
Furthermore, the reaction of this compound with sulfur can lead to the formation of diallyl phosphorochloridothioate, where the oxygen of the P=O bond is replaced by a sulfur atom. This creates a thiophosphate derivative with distinct chemical properties and reactivity.
The choice of oxidizing agent and reaction conditions allows for a degree of control over the final product, making this compound a versatile precursor for a range of phosphorus(V) compounds.
Participation in Carbon-Phosphorus Bond Formation
This compound is a versatile reagent whose reactivity is dominated by the electrophilic nature of its phosphorus(III) center, making it a valuable precursor for the synthesis of organophosphorus compounds through the formation of carbon-phosphorus (C-P) bonds.
The phosphorus atom in this compound is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the chlorine atom. This electrophilicity is readily exploited in reactions with organometallic reagents, which are potent sources of carbon-based nucleophiles (carbanions). msu.edu Reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds react efficiently with dialkyl phosphorochloridites to establish a new carbon-phosphorus bond, displacing the chloride ion in a nucleophilic substitution reaction. msu.eduscribd.com
The general mechanism involves the attack of the nucleophilic carbon from the organometallic reagent on the electrophilic phosphorus atom of this compound. msu.edu This process yields a diallyl phosphonite ester, a class of compounds that are themselves important intermediates in organophosphorus chemistry. The high reactivity of organometallic reagents necessitates careful control of reaction conditions, as they are also strong bases and can react with any protic impurities. msu.edu
Table 1: Reaction of this compound with Organometallic Reagents
| Organometallic Reagent (R-M) | Reagent Class | Product Class | Bond Formed |
| Alkyl/Aryl Magnesium Halide | Grignard Reagent | Diallyl alkyl/arylphosphonite | P-C(sp³)/P-C(sp²) |
| Alkyl/Aryl Lithium | Organolithium Reagent | Diallyl alkyl/arylphosphonite | P-C(sp³)/P-C(sp²) |
| Lithium Dialkylcuprate | Gilman Reagent | Diallyl alkylphosphonite | P-C(sp³) |
This table illustrates the expected product classes from the reaction of this compound with common organometallic reagents, based on established principles of organometallic reactivity. msu.eduscribd.comyoutube.com
Phosphonylation is the process of introducing a phosphonate (B1237965) group [-P(O)(OR)₂] into an organic molecule. This compound serves as a key starting material in multi-step phosphonylation sequences. While not a direct phosphonylating agent itself, its derivatives are central to classic C-P bond-forming reactions like the Michaelis-Arbuzov reaction. organic-chemistry.org
The reaction of this compound with an alcohol, for instance, yields a trialkyl phosphite (diallyl alkyl phosphite). This resulting P(III) species can then undergo a Michaelis-Arbuzov reaction with an alkyl halide. In this sequence, the phosphite attacks the alkyl halide, leading to a phosphonium (B103445) intermediate that subsequently rearranges to form a stable pentavalent phosphonate. This demonstrates the role of this compound as a precursor to the active phosphonylating reagent. organic-chemistry.org
Furthermore, modern phosphonylation methods utilize radical pathways. nih.gov While these methods often employ specialized reagents, the fundamental chemistry relies on the availability of phosphorus precursors. nih.gov this compound can be used to synthesize various P(III) compounds that could potentially engage in such radical C-P bond formations after appropriate activation.
Reactions with Organometallic Reagents
Allylic Reactivity and Transformations
The two allyl groups in this compound are not merely spectator ligands; they possess their own distinct reactivity which can be harnessed for further molecular transformations. This reactivity is centered around the carbon-carbon double bonds.
The allyl groups (-OCH₂CH=CH₂) within the this compound structure are susceptible to double bond migration, a common reaction for olefins catalyzed by transition metals or strong acids and bases. lsu.eduuantwerpen.be This isomerization process converts the terminal double bond of the allyl group into a thermodynamically more stable internal double bond, resulting in a propenyl ether (-OCH=CHCH₃). uantwerpen.be
This transformation is particularly relevant when transition metal catalysts, such as those based on palladium, iron, or ruthenium, are used in subsequent reaction steps. d-nb.infotugraz.atrsc.org For example, catalysts employed for cross-coupling or other functionalizations can sometimes promote isomerization as a competing or preliminary step. d-nb.info In the context of diallyl phosphonates, which are derivatives of this compound, the migration of the double bond is a known process and can influence subsequent reactions like ring-closing metathesis. beilstein-journals.org The control of isomerization is therefore a critical parameter in synthetic design, as the resulting propenyl group has different chemical properties and reactivity compared to the original allyl group.
Table 2: Catalysts and Conditions for Alkene Isomerization
| Catalyst Type | Example Catalyst | General Conditions | Product Type |
| Iron-based | Fe(CO)₅ | Thermal/Photochemical | Internal Olefin |
| Palladium-based | PdCl₂(MeCN)₂ | Mild heat, co-catalyst may be needed | Internal Olefin |
| Acid-catalyzed | Sulfonic Acids | Heat | Thermodynamic mixture of olefins |
| Base-catalyzed | t-BuOK/DMSO | Room temperature to moderate heat | Conjugated/Internal Olefins |
This table summarizes common catalytic systems known to promote double bond migration in olefins, a transformation applicable to the allyl moieties of this compound and its derivatives. lsu.eduuantwerpen.bed-nb.infobeilstein-journals.org
The allyl groups can participate in allylation reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.net Depending on the reaction conditions, the allyl group can act as either an electrophile or a nucleophile.
In electrophilic allylation , a transition metal, most commonly palladium(0), can coordinate to the double bond of an allyl group. nih.govfrontiersin.org This coordination, particularly after the phosphorus center has reacted to form a diallyl phosphonate or a similar species, facilitates the departure of the phosphite/phosphonate leaving group to form a π-allyl-palladium complex. This complex is electrophilic and readily attacked by a wide range of nucleophiles (e.g., malonates, amines, enolates), transferring the allyl group to the nucleophile. nih.govacs.org This process is famously known as the Tsuji-Trost reaction. frontiersin.org
While direct nucleophilic allylation using this compound itself is not typical, its allyl groups are structurally similar to those in other allylic reagents. In reactions like the Hosomi-Sakurai allylation, an allyl-silane acts as a nucleophile to attack an electrophile (like a carbonyl compound) in the presence of a Lewis acid. frontiersin.org Although this compound does not fit this role directly, its derivatives could potentially be transformed into species that participate in such reactions, highlighting the versatility of the allylic functional group in synthesis.
Applications of Diallyl Phosphorochloridite in Advanced Organic Synthesis
Introduction of Phosphorous Functionalities into Organic Scaffolds
Diallyl phosphorochloridite, with the chemical formula (CH₂=CHCH₂O)₂PCl, is a key phosphitylating agent. guidechem.com Phosphitylation is the process of adding a phosphite (B83602) group to a molecule, which can then be oxidized to the more stable phosphate (B84403). The core of this reagent's reactivity lies in the phosphorus-chlorine bond. The phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles, most commonly the hydroxyl groups of alcohols.
The general reaction involves the displacement of the chloride ion by an alcohol, forming a new phosphorus-oxygen bond and generating a phosphite triester intermediate. wikipedia.org This process effectively installs a diallyl phosphite functionality onto the organic scaffold. These P(III) compounds are typically sensitive to air and moisture and are often used in situ or prepared fresh for reactions. umich.eduentegris.com The subsequent oxidation of the P(III) center to a P(V) phosphate is a critical step, yielding a stable phosphate triester that can be carried forward in a synthetic sequence. umich.edu
**4.2. Synthesis of Biologically Relevant Organophosphorus Compounds
The unique reactivity of this compound makes it particularly useful for the synthesis of organophosphorus compounds that play a central role in biological systems. thieme-connect.de
The chemical synthesis of nucleoside monophosphates, the building blocks of DNA and RNA, is a fundamental process in medicinal chemistry and molecular biology. nih.govmdpi.com this compound provides a powerful tool for the regioselective phosphorylation of nucleosides.
The typical synthetic strategy involves several key steps. First, a nucleoside with appropriate protection on other reactive sites (such as the 2'- and/or 3'-hydroxyl groups) is treated with this compound. umich.edu The reagent selectively reacts with the primary 5'-hydroxyl group to form a nucleoside phosphite triester. nih.gov This intermediate is then oxidized, commonly using an agent like tert-butyl hydroperoxide or iodine, to the corresponding stable P(V) phosphate triester. umich.eduthieme-connect.de A significant advantage of using this compound is the nature of the allyl protecting groups. These groups are stable under many standard reaction conditions but can be selectively and cleanly removed under mild conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to liberate the final nucleoside 5'-monophosphate. researchgate.net
Table 1: General Scheme for Nucleoside Monophosphate Synthesis
| Step | Description | Typical Reagents |
|---|---|---|
| 1. Phosphitylation | Reaction of a protected nucleoside with this compound to form a phosphite triester. | This compound, base (e.g., pyridine) |
| 2. Oxidation | Conversion of the P(III) phosphite triester to a P(V) phosphate triester. | tert-Butyl hydroperoxide, Iodine/water |
Phosphonopeptides are analogues of natural peptides where one or more amide bonds are replaced by a phosphorus-containing linkage, such as a phosphonamidate or phosphonate (B1237965) ester. This modification can enhance metabolic stability and modulate biological activity. This compound is an effective reagent for constructing the precursors to these peptide mimics.
In this application, the electrophilic phosphorus center of this compound reacts with a nucleophilic nitrogen atom, typically the N-terminus of an amino acid or a peptide fragment. This reaction forms a phosphonamidite intermediate, which upon oxidation yields a stable phosphonamidate. The allyl groups function as protecting groups for the phosphate oxygen atoms during the coupling and subsequent synthetic steps. As with nucleoside synthesis, these allyl groups can be selectively removed at a later stage to reveal the final phosphonopeptide structure or to allow for further functionalization.
Preparation of Nucleoside Phosphates and Monophosphates
Utility in Complex Molecule Construction
Beyond the synthesis of specific biomolecules, this compound is a valuable tool in the broader strategic construction of complex organic molecules.
The choice of a phosphitylating agent in a complex synthesis is a critical strategic decision. entegris.com this compound offers several distinct advantages that make it a superior choice in many contexts.
High Reactivity : The P-Cl bond is highly labile, ensuring rapid and efficient phosphitylation of hydroxyl groups, often without the need for special activators. entegris.com
Orthogonal Protecting Groups : The key strategic feature is the use of allyl groups for protection. These groups are robust and inert to a wide range of acidic and basic conditions used to remove other common protecting groups (e.g., silyl (B83357) ethers, esters, carbamates). However, they can be removed under very specific and mild conditions using palladium catalysis. researchgate.net This "orthogonality" allows for precise, stepwise deprotection in a multi-step synthesis, which is crucial for building complex architectures without unintended side reactions.
Tunable Reaction Pathway : The intermediate phosphite triester can be channeled into different reaction pathways. It can be oxidized to a phosphate, or in some cases, undergo further reactions like the Michaelis-Arbuzov rearrangement to form phosphonates.
Table 2: Strategic Advantages of this compound
| Feature | Advantage | Implication in Synthesis |
|---|---|---|
| Reactive P-Cl Bond | Fast and efficient phosphitylation. | High yields, shorter reaction times. |
| Allyl Protecting Groups | Stable to many conditions, removable with Pd(0). | Orthogonal deprotection scheme, enhanced synthetic flexibility. |
This compound is well-suited for use in convergent synthetic strategies. Its bifunctional nature (two allyl ester groups and one reactive chloride) allows it to act as a molecular linchpin. In a convergent approach, a complex molecular fragment containing a hydroxyl group (Fragment A) can be coupled to this compound. Following oxidation to the stable phosphate triester, one or both of the allyl groups can be selectively removed. The resulting phosphate mono- or diester can then be coupled to a second complex molecular fragment (Fragment B), effectively "stitching" the two large, pre-assembled pieces together to form the final target molecule. This method avoids the low yields associated with long, linear synthetic routes and is a powerful tactic for the efficient assembly of intricate natural products and their analogues. organic-chemistry.org
Strategic Application as a Phosphitylating Agent
Development of Protecting Group Strategies in Organic Synthesis
In the intricate field of multi-step organic synthesis, the ability to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule is paramount. numberanalytics.com This is achieved through the use of "protecting groups," which are molecular entities temporarily introduced to block a specific functional group from reacting. numberanalytics.comuchicago.edu An ideal protecting group should be easy to introduce and remove, stable under a wide range of reaction conditions, and should not interfere with other reactions in the synthetic sequence. numberanalytics.comuchicago.edu The development of a diverse arsenal (B13267) of protecting groups with distinct stability profiles and specific deprotection conditions has enabled chemists to devise complex and elegant synthetic routes. A key concept in this area is "orthogonal protection," which involves the use of multiple protecting groups in a single molecule that can be removed in any order without affecting the others. uchicago.edu This strategy provides chemists with remarkable control over the selective manipulation of functional groups in complex molecules. organic-chemistry.orgnih.gov
Allyl Group Utility and Cleavage Mechanisms
The allyl group stands out as a versatile and widely used protecting group for various functionalities, particularly alcohols, amines, and amides. organic-chemistry.orgorganic-chemistry.org Its popularity stems from its robust stability across a broad spectrum of reaction conditions, including those that are strongly acidic or basic, which are often used to remove other common protecting groups. organic-chemistry.orgorganic-chemistry.org This stability makes the allyl group an excellent component of orthogonal protecting group strategies, allowing for selective chemical manipulations at other sites of a complex molecule. organic-chemistry.orgnih.gov
The utility of the allyl protecting group is significantly enhanced by the specific and mild conditions required for its removal. The cleavage of an allyl group does not rely on generic acid or base hydrolysis but rather on reactions that target the unique reactivity of the allylic double bond. This selective deprotection is most commonly achieved through two main strategies: isomerization followed by hydrolysis or transition metal-catalyzed allylic cleavage.
Isomerization-Based Cleavage:
One of the primary methods for allyl group removal involves a two-stage procedure. mpg.de First, the allyl ether is isomerized to the thermodynamically more stable, but more labile, 1-propenyl ether (an enol ether). organic-chemistry.org This isomerization is typically promoted by a strong base, such as potassium tert-butoxide (KOtBu), or by transition metal complexes, including those of rhodium, palladium, ruthenium, and iridium. organic-chemistry.orgmpg.de The resulting enol ether is highly susceptible to mild acidic hydrolysis, which cleaves the ether linkage and liberates the original alcohol. organic-chemistry.org A similar strategy can be applied to N-allyl amides, where isomerization to the corresponding enamide is followed by oxidative cleavage, often using ozonolysis, to release the deprotected amide. acs.org
Transition Metal-Catalyzed Cleavage:
Perhaps the most prevalent and versatile method for allyl group deprotection involves catalysis by transition metals, particularly palladium(0) complexes. nih.govorganic-chemistry.orgresearchgate.net This method is valued for its exceptionally mild conditions and high chemoselectivity. The reaction is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an "allyl scavenger." organic-chemistry.org
The generally accepted mechanism involves the formation of a π-allyl palladium(II) complex between the palladium catalyst and the allyl group of the protected substrate. organic-chemistry.org The allyl scavenger, which can be a variety of nucleophilic species like N-methylmorpholine, dimedone, or a hydride source like polymethylhydrosiloxane (B1170920) (PMHS) with zinc chloride, then attacks the π-allyl complex, regenerating the palladium(0) catalyst and transferring the allyl group to the scavenger. organic-chemistry.org This process effectively liberates the protected alcohol, amine, or carboxylic acid under neutral or near-neutral conditions. organic-chemistry.orgresearchgate.net The mildness of this method allows for the deprotection of allyl groups in the presence of many other sensitive functional groups and protecting groups. nih.gov
Beyond palladium, other transition metals have been explored for deallylation. For instance, nickel-based catalysts in the presence of a Brønsted acid have been shown to effect the deprotection of O- and N-allyl groups through a process of double-bond migration followed by acid-induced hydrolysis. organic-chemistry.org
The table below summarizes various established methods for the cleavage of allyl protecting groups, highlighting the diversity of reagents and conditions available to the synthetic chemist.
| Cleavage Method | Key Reagents | Mechanism/Principle | Typical Substrates |
| Isomerization-Hydrolysis | 1. KOtBu or Rh/Pd/Ru/Ir catalyst2. Mild acid (e.g., aq. HCl) | Isomerization of allyl ether to a more labile enol ether, followed by acid-catalyzed hydrolysis. organic-chemistry.orgmpg.de | Allyl ethers |
| Isomerization-Oxidation | 1. Ru(CO)HCl(PPh₃)₄2. Ozone (O₃) | Isomerization of N-allyl amide to an enamide, followed by ozonolysis. acs.org | N-allyl amides |
| Palladium-Catalyzed Cleavage | Pd(PPh₃)₄ + Allyl Scavenger (e.g., PMHS/ZnCl₂, N-methylmorpholine) | Formation of a π-allyl palladium complex, followed by nucleophilic attack by a scavenger. organic-chemistry.org | Allyl ethers, allyl esters, allyloxycarbonyl (Alloc) groups |
| Nickel-Catalyzed Cleavage | Ni-H precatalyst + Brønsted acid | Ni-catalyzed double-bond migration followed by acid-induced hydrolysis. organic-chemistry.org | O- and N-allyl groups |
| Reductive Cleavage | SmI₂/H₂O/i-PrNH₂ | Single electron transfer (SET) based reduction. organic-chemistry.org | Allyl ethers |
| Oxidative Cleavage | 1. OsO₄ (cat.), NMO2. NaIO₄ | Dihydroxylation of the allyl double bond followed by oxidative scission of the resulting vicinal diol. organic-chemistry.org | O- and N-allyl groups |
| Base-Induced Cleavage | tert-Butyllithium (t-BuLi) | SN2' attack of the organolithium on the allyl ether. organic-chemistry.org | Allylic ethers |
Catalytic Applications and Ligand Design from Diallyl Phosphorochloridite
Diallyl Phosphorochloridite as a Precursor for Ligand Synthesis
The ease of substitution of the chlorine atom in this compound with nucleophiles such as alcohols and amines makes it an ideal starting material for creating extensive libraries of phosphite (B83602) and phosphoramidite (B1245037) ligands. core.ac.uk This adaptability is a key advantage in the development of ligands for asymmetric catalysis, where the fine-tuning of the ligand structure is often necessary to achieve high levels of enantioselectivity. acs.org
The synthesis of chiral phosphine-phosphite ligands often involves a multi-step process where a chiral backbone is functionalized with both phosphine (B1218219) and phosphite moieties. While direct use of this compound in a one-pot synthesis of a hybrid phosphine-phosphite ligand has been reported, the synthesis of these ligands is often a complex procedure. researchgate.net The development of enantiopure and thermally stable (R)- and (S)-BINOL molecules has been a significant milestone, providing a platform for a wide variety of chiral binaphthyl-based phosphorus ligands. rsc.org These ligands, including phosphine-phosphites, have shown considerable relevance in enantioselective metal-catalyzed reactions. rsc.org For instance, phosphine-phosphite ligands incorporating P-stereogenic phosphanorbornane and axially chiral bisnaphthols have been synthesized and applied in catalysis. rsc.org
This compound can be utilized in the synthesis of diphosphite ligands, which are important in various catalytic reactions. The design of these ligands often focuses on creating a specific bite angle and steric environment around the metal center. acs.org For example, diastereomeric diphosphites have been synthesized from enantiomerically pure diols and axially chiral bisphenol or bisnaphthol phosphorochloridites. acs.org The systematic variation of chirality in both the ligand bridge and the biaryl substituents has a remarkable effect on the selectivity of catalytic reactions. acs.org The flexibility of the synthesis allows for the creation of ligands with varying steric bulk, which is crucial for achieving high enantioselectivities. acs.orgacs.org
Synthesis of Chiral Phosphine-Phosphite Ligands
Role in Homogeneous Catalysis
Ligands derived from this compound are instrumental in a range of homogeneous catalytic processes. The electronic and steric properties of these ligands can be fine-tuned to influence the activity and selectivity of the metal catalyst.
In rhodium-catalyzed hydroformylation, the choice of ligand is critical in controlling both regioselectivity (the ratio of linear to branched aldehydes) and enantioselectivity. researchgate.net Phosphite ligands are particularly attractive for this reaction because they are readily prepared and can be synthesized in libraries for screening to find optimal activity and selectivity. acs.org The electronic and steric properties of the ancillary phosphorus ligands play a critical role in the activity and selectivity of the rhodium catalyst. researchgate.net For instance, bulky monophosphite ligands have been shown to accelerate the hydroformylation of various substrates. researchgate.net Diphosphite ligands derived from chiral diols and biaryl phosphorochloridites have demonstrated high enantioselectivities and regioselectivities in the hydroformylation of styrene. acs.org
Table 1: Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene with Diphosphite Ligands
| Ligand Backbone | Biaryl Moiety | Temperature (°C) | Pressure (bar) | Regioselectivity (branched/linear) | Enantiomeric Excess (ee, %) |
| (2R,4R)-pentane-2,4-diol | (S)-Bisnaphthol | 15-50 | 20 | 95:5 | 87 |
| (2R,4R)-pentane-2,4-diol | (S)-Bisphenol | 15-50 | 20 | High | 87 |
This table presents representative data and is not exhaustive.
Palladium-catalyzed asymmetric allylic substitution is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. nih.gov Phosphine-phosphite ligands have been used in palladium-catalyzed asymmetric allylic substitution, achieving moderate enantioselectivities. rsc.org The development of diverse ligand libraries, including those derived from this compound, is crucial for optimizing these transformations for a broad range of substrates. core.ac.uk The use of bidentate diamidophosphite ligands has proven effective in the palladium-catalyzed asymmetric allylic alkylation with α-sulfonyl carbon anions. rsc.org
While typically considered Lewis bases, phosphorus(III) compounds can exhibit Lewis acidity, particularly in the form of phosphenium cations. rsc.org This emerging area of catalysis utilizes phosphorus-based Lewis acids to activate substrates. rsc.orgresearchgate.net The reactivity of these species can be tuned by modifying their electronic properties. rsc.org Although direct applications of this compound in this specific context are not extensively documented, the principles of phosphorus Lewis acidity are relevant to the broader field of phosphorus-based catalysis. The development of P-based Lewis acids is a promising avenue for new, metal-free catalytic transformations. rsc.org
Palladium-Catalyzed Asymmetric Allylic Substitutions and Related Transformations
Heterogeneous Catalysis and Supported Systems
The transformation of homogeneous catalysts, such as those derived from this compound, into heterogeneous systems is a critical area of research aimed at combining the high selectivity and activity of molecular catalysts with the practical advantages of solid catalysts, such as ease of separation and recyclability. hidenanalytical.commdpi.com For ligands like those prepared from this compound, immobilization onto solid supports is a common strategy. mdpi.comwikipedia.orgnih.gov
Typical supports are high-surface-area materials that are thermally stable. wikipedia.org These can include inorganic materials like silica (B1680970) and alumina, or organic polymers. mdpi.comrsc.org The choice of support is crucial as it can influence the catalyst's performance. rsc.org
The primary methods for immobilizing a catalyst derived from a ligand precursor like this compound would involve:
Covalent Attachment: The ligand can be chemically bonded to a functionalized support. This creates a robust linkage that minimizes leaching of the catalyst into the reaction medium. uu.nl
Adsorption: The metal complex can be physically adsorbed onto the surface of the support. While simpler, this method may lead to catalyst leaching over time. mdpi.com
Encapsulation: The catalyst can be trapped within the pores of a porous material, such as a zeolite or a metal-organic framework (MOF). mdpi.com
The goal of creating these supported systems is to generate catalysts that are not only reusable but may also exhibit altered or enhanced selectivity due to the influence of the solid support. univ-artois.fr
Table 1: Common Supports and Immobilization Techniques for Homogeneous Catalysts
| Support Material | Immobilization Method(s) | Key Advantages |
| Silica (SiO₂) | Covalent attachment, Adsorption, Encapsulation | High surface area, tunable porosity, chemical inertness. mdpi.com |
| Alumina (Al₂O₃) | Adsorption, Impregnation | Excellent mechanical and thermal stability. rsc.org |
| Activated Carbon | Adsorption, Colloidal Deposition | High surface area, hydrophobic surface options. univ-artois.fr |
| Polymeric Resins | Covalent attachment, Inclusion | Versatile functionalization, applicable in continuous flow. mdpi.comnih.gov |
| Metal-Organic Frameworks | Encapsulation | High porosity, tunable structure. mdpi.com |
Mechanistic Investigations of Catalytic Cycles
Understanding the detailed mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and improving catalyst design for better activity and selectivity. rsc.org For catalysts derived from phosphite ligands, such as those that could be formed from this compound, mechanistic studies typically involve a combination of spectroscopic analysis, kinetic experiments, and computational modeling. researchgate.netacs.org
The first step in a mechanistic investigation is the synthesis and characterization of the active transition metal complexes. mdpi.commdpi.com When a ligand derived from this compound coordinates to a metal center (e.g., rhodium, palladium, nickel), the resulting complex is the key player in the catalytic cycle. wikipedia.org
Characterization of these complexes is performed using a variety of analytical techniques to determine their structure and electronic properties. mdpi.com
Table 2: Techniques for Characterization of Transition Metal-Ligand Complexes
| Technique | Information Obtained |
| NMR Spectroscopy (³¹P, ¹H, ¹³C) | Provides information on the ligand's coordination environment, the number of ligands bound to the metal, and the solution-state structure of the complex. mdpi.comcaltech.edu |
| Infrared (IR) Spectroscopy | Useful for identifying characteristic vibrational frequencies, such as metal-carbonyl (M-CO) stretches in hydroformylation catalysts, which can indicate the electronic properties of the ligand. researchgate.net |
| X-ray Crystallography | Provides the precise solid-state molecular structure, including bond lengths and angles between the metal and the ligand atoms. mdpi.com |
| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its composition. acs.org |
| Elemental Analysis | Confirms the elemental composition (C, H, N, etc.) and stoichiometry of the synthesized complex. mdpi.com |
These characterization methods allow researchers to identify the resting state of the catalyst and any observable intermediates within the catalytic cycle. acs.org
Kinetic studies, such as monitoring reaction progress over time under different reactant concentrations, are employed to derive the experimental rate law. libretexts.org The agreement between the experimental rate law and a rate law derived from a proposed mechanism provides strong evidence for that mechanism. libretexts.org Kinetic isotope effect (KIE) experiments are also powerful tools to probe which bonds are broken in the RDS. nih.gov
Selectivity (e.g., regioselectivity, enantioselectivity) in catalysis is often determined at a specific step in the catalytic cycle. researchgate.netrsc.org The steric and electronic properties of the ligand play a critical role in controlling this selectivity. researchgate.netnih.govnih.gov For phosphite ligands, electronic effects are often significant; electron-withdrawing phosphites can enhance reaction rates in processes like hydrocyanation by facilitating the reductive elimination step. acs.org Ligand structure also dictates the steric environment around the metal center, which can direct the substrate to bind in a specific orientation, thereby controlling the regioselectivity of the outcome. researchgate.netnih.gov
Contributions to Polymer Chemistry and Materials Science
Monomer or Precursor for Polymer Synthesis
Diallyl phosphorochloridite's structure allows it to act as a key building block for various polymers. It can be used directly as a monomer or as a precursor to synthesize other polymerizable molecules.
This compound is a precursor for creating various diallyl derivatives that can be polymerized. The diallyl functionality is crucial for polymerization, often proceeding through a cyclopolymerization mechanism to form linear polymers containing five- or six-membered rings in the main chain. google.com This ring structure enhances the thermal stability of the resulting polymer. google.com
The polymerization of diallyl monomers, which can be derived from precursors like this compound, can be initiated by radical initiators. google.com For example, diallyl quaternary ammonium (B1175870) salt monomers can undergo polymerization in the presence of an initiator to yield high molecular weight polymers. google.com The general mechanism involves an intramolecular cyclization followed by intermolecular propagation. google.com
One related derivative, diallyl-N,N-diisopropylphosphoroamidite, is used in the synthesis of modified biological molecules, highlighting the utility of diallyl phosphorus compounds in creating complex polymeric structures. researchgate.net Another example is the copolymerization of diallyl disulfide with cyclooctene (B146475) using a Grubbs catalyst, which allows for the synthesis of copolymers with varying molecular weights and adjustable disulfide content. mdpi.com This demonstrates that diallyl-containing monomers can be effectively copolymerized to tailor material properties. mdpi.com
| Diallyl Derivative | Polymerization Method | Key Feature of Resulting Polymer | Reference |
|---|---|---|---|
| Diallyl quaternary ammonium salt | Radical polymerization | Linear polymer with five- or six-membered rings; good thermal stability | google.com |
| Diallyl disulfide (with cyclooctene) | Metathesis copolymerization | Adjustable disulfide content (0.7 to 8.5 mol%); molecular weight from 5.8 to 42.8 kg·mol⁻¹ | mdpi.com |
The inclusion of phosphorus atoms into the main chain of a polymer can significantly alter its properties, such as flame retardancy, degradability, and interaction with biological systems. nih.govmdpi.com this compound and its derivatives are effective reagents for this purpose.
Polymers with phosphorus in the main chain, such as polyphosphoesters and polyphosphazenes, have been extensively studied. mdpi.com The synthesis of these polymers often involves the use of phosphorus-containing precursors. The stability and degradation rate of these polymers are highly dependent on the chemical environment of the phosphorus atom within the polymer backbone. mdpi.com For instance, the hydrolysis of the phosphorus center can lead to the degradation of the polymer chain, a property that is desirable in applications like drug delivery. mdpi.com
The general strategies for incorporating phosphorus can be categorized into main-chain and side-chain modifications. mdpi.com this compound is suitable for creating main-chain phosphorus-containing polymers through the polymerization of its allyl groups after modification of the P-Cl bond.
Polymeric Diallyl Derivatives
Synthesis of Functional Polymeric Materials
The use of this compound enables the synthesis of functional polymers with tailored properties for specific applications. mdpi.com
Achieving a controlled amount of phosphorus within a polymer is essential for fine-tuning its functionality. Copolymerization of a phosphorus-containing monomer, such as a derivative of this compound, with a non-phosphorus-containing monomer is a common strategy.
For example, the copolymerization of diallyl disulfide with cyclooctene demonstrated that the amount of the diallyl monomer incorporated into the final polymer could be adjusted by changing the initial monomer feed ratio. mdpi.com This principle can be applied to this compound derivatives to control the phosphorus content and, consequently, the properties of the resulting material. The synthesis of polystyrene-based copolymers via RAFT polymerization of a phosphorus-containing monomer also illustrates the ability to control the incorporation of phosphorus to influence thermal properties. rsc.org
Polymers derived from this compound have potential applications in the fabrication of advanced materials. stanford.edurmit.edu.au The presence of phosphorus imparts specific functionalities, with one of the most notable being flame retardancy. researchgate.net Organophosphorus compounds, including phosphates and phosphonates, are known to act as flame retardants through mechanisms in both the condensed and vapor phases. researchgate.net
The fabrication of functional polymeric materials can be achieved through various methods, including solution processing, self-assembly, and advanced printing techniques. empa.chuq.edu.au The polymers synthesized from this compound can be designed to be compatible with these fabrication methods for creating functional devices and materials for various sectors, including electronics and aerospace. port.ac.ukinl.gov
Polymers with Controlled Phosphorous Content
Mechanistic Studies of Polymerization Processes Involving Diallyl Moieties
Understanding the polymerization mechanism of diallyl compounds is critical for controlling the structure and properties of the resulting polymers. osti.govphyschem.cz Diallyl monomers, unlike simple vinyl monomers, can undergo complex polymerization pathways.
The radical polymerization of diallyl monomers, such as N,N-diallyl-N,N-dimethylammonium chloride (DADMAC), typically proceeds through a mechanism of intramolecular cyclization followed by intermolecular chain growth. google.comresearchgate.net This process, known as cyclopolymerization, leads to the formation of linear polymers containing cyclic repeating units within the polymer backbone. google.com The kinetics of such polymerizations are influenced by monomer and initiator concentrations. researchgate.net For the copolymerization of DADMAC with vinyl ether of monoethanolamine, the polymerization rate was found to be dependent on both monomer and initiator concentrations, with the equation Rp = k[M]2.6[I]0.6 being determined under specific conditions. researchgate.net
In insertion polymerization using palladium catalysts, diallyl ether has shown enhanced incorporation into copolymers with ethylene (B1197577) compared to mono-allyl ethers. d-nb.info This is attributed to an altered regioselectivity of insertion (2,1-insertion) which retards the formation of a stable, unreactive intermediate that would otherwise halt polymerization. d-nb.info This leads to the formation of polymers containing cyclic ether units. d-nb.info
| Diallyl Monomer | Polymerization Type | Mechanistic Finding | Reference |
|---|---|---|---|
| N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) | Radical Polymerization | Proceeds via intramolecular cyclization and intermolecular growth. Polymerization rate is a function of monomer and initiator concentration. | google.comresearchgate.net |
| Diallyl ether (with ethylene) | Palladium-catalyzed Insertion Copolymerization | Enhanced incorporation due to favored 2,1-insertion, leading to the formation of cyclic ether units in the polymer chain. | d-nb.info |
Hybrid Materials and Organic-Inorganic Composites
This compound is a reactive organophosphorus compound that holds potential as a versatile building block in the development of advanced hybrid materials and organic-inorganic composites. Its unique chemical structure, featuring a reactive phosphorus-chlorine (P-Cl) bond and two polymerizable allyl groups, allows it to function as a coupling agent or a precursor for creating covalently linked organic-inorganic networks. These materials can exhibit a synergistic combination of properties derived from both the organic polymer and the inorganic components.
Organophosphorus compounds, in general, are recognized for their strong affinity for metal oxide surfaces, making them effective coupling molecules for the preparation of hybrid materials. academie-sciences.frscielo.br Unlike organosilanes, which are well-suited for silica-based materials, organophosphorus coupling agents are particularly effective for modifying matrices based on metals and transition metals such as titania and alumina. academie-sciences.fr The reactivity of this compound's P-Cl bond allows for its covalent attachment to inorganic surfaces rich in hydroxyl groups, such as metal oxides and hydroxides. academie-sciences.frscielo.br This reaction forms a stable phosphorus-oxygen-metal (P-O-M) linkage, effectively grafting the diallyl phosphite (B83602) moiety onto the inorganic substrate.
The subsequent step in forming a hybrid composite involves the polymerization of the allyl groups. The two allyl functionalities on each anchored molecule can participate in polymerization reactions, often initiated by radical initiators, to form a cross-linked polymer matrix. This process results in an organic polymer network that is covalently bonded to the inorganic material, leading to a Class II hybrid material with strong interfacial adhesion. The preliminary kinetic studies of peroxide-induced polymerization of other allyl compounds, such as allyl acetate, indicate the feasibility of such polymerization processes. acs.org
The use of organophosphorus esters as coupling agents has been shown to be a viable method for modifying the surface of inorganic supports in organic solvents. academie-sciences.fr This approach can sometimes be accompanied by dissolution-precipitation processes, depending on the stability of the metal oxide and the reaction conditions. academie-sciences.frscielo.br
The table below outlines the potential components and expected properties of hybrid materials synthesized using this compound, based on the established behavior of similar organophosphorus coupling agents and allyl-functionalized polymers.
| Inorganic Component | Organic Precursor | Bonding Type | Potential Composite Properties |
| Titanium Dioxide (TiO₂) | This compound | P-O-Ti (covalent) | Enhanced thermal stability, improved mechanical strength, photocatalytic activity. |
| Aluminum Oxide (Al₂O₃) | This compound | P-O-Al (covalent) | Increased hardness, improved dielectric properties, enhanced wear resistance. |
| Zinc Oxide (ZnO) | This compound | P-O-Zn (covalent) | UV-shielding capabilities, improved antibacterial properties, enhanced thermal conductivity. |
| Iron Oxide (Fe₂O₃/Fe₃O₄) | This compound | P-O-Fe (covalent) | Magnetic properties integrated into a polymer matrix, improved flame retardancy. |
The resulting hybrid materials are anticipated to find applications in various fields, including flame retardants, coatings, and advanced functional materials where a strong interface between the organic and inorganic phases is critical for performance. google.comgoogle.com The incorporation of phosphorus, in particular, is known to confer flame-retardant properties to polymers. google.com
Spectroscopic and Theoretical Characterization of Diallyl Phosphorochloridite and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insights into the molecular structure of diallyl phosphorochloridite by probing the vibrational modes of its chemical bonds.
Infrared (IR) Spectroscopic Analysis of Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of the bonds. thieme-connect.de The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of its allyl and phosphorochloridite moieties.
The allyl groups will exhibit several distinct absorption bands. The C-H stretching vibrations of the sp2 hybridized carbons (=C-H) are anticipated to appear at wavenumbers above 3000 cm⁻¹, typically in the range of 3070-3010 cm⁻¹. In contrast, the C-H stretching vibrations of the sp3 hybridized methylene (B1212753) group (-CH₂-) adjacent to the oxygen will be observed just below 3000 cm⁻¹, usually in the 2950-2850 cm⁻¹ region. The carbon-carbon double bond (C=C) stretching vibration will give rise to a characteristic sharp peak around 1645 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) of the vinyl group are also prominent and typically appear in the 1000-910 cm⁻¹ region. thieme-connect.de
The P-O-C linkage is characterized by asymmetric and symmetric stretching vibrations. The P-O-C (alkyl) stretching vibrations are generally strong and appear in the region of 1050-1000 cm⁻¹. The P-Cl stretching vibration is also expected to be a strong absorption, typically found in the lower frequency region of the spectrum, around 580-430 cm⁻¹. The exact position is sensitive to the electronegativity of the other substituents on the phosphorus atom.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| =C-H (allyl) | Stretching | 3070 - 3010 | Medium |
| -CH₂- (allyl) | Stretching | 2950 - 2850 | Medium |
| C=C (allyl) | Stretching | ~1645 | Medium, Sharp |
| =CH₂ (allyl) | Bending (out-of-plane) | ~990 and ~915 | Strong |
| P-O-C | Asymmetric Stretching | 1050 - 1000 | Strong |
| P-Cl | Stretching | 580 - 430 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. mdpi.com While IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. thieme-connect.de
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR spectroscopy are all highly informative.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum of this compound will show distinct signals for the protons of the allyl groups. The chemical shifts and coupling patterns are influenced by the electronegativity of the adjacent oxygen atom and the phosphorus atom, as well as by through-bond and through-space interactions.
The protons of the allyl group (-O-CH₂-CH=CH₂) will give rise to a complex set of signals. The methylene protons adjacent to the oxygen (-O-CH₂-) are expected to appear as a doublet of doublets due to coupling with the adjacent vinyl proton and the distant phosphorus nucleus. Their chemical shift would likely be in the range of 4.0-4.5 ppm. The vinyl proton attached to the same carbon as the methylene group (-CH=) will appear as a multiplet in the region of 5.8-6.2 ppm, showing coupling to the geminal and cis/trans vinyl protons, as well as to the methylene protons. The terminal vinyl protons (=CH₂) will appear as two distinct multiplets in the range of 5.2-5.5 ppm, due to their different chemical environments (cis and trans to the rest of the allyl chain) and their coupling to the geminal proton and the vicinal -CH= proton.
A summary of the predicted ¹H NMR spectral data is provided in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -O-CH ₂- | 4.0 - 4.5 | ddt | ³J(H-H) ≈ 5, ⁴J(P-H) ≈ 2, ²J(H-H) if non-equivalent |
| -CH = | 5.8 - 6.2 | m | - |
| =CH ₂ (trans) | 5.3 - 5.5 | m | - |
| =CH ₂ (cis) | 5.2 - 5.4 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal.
The carbon atoms of the allyl group will resonate at characteristic chemical shifts. The methylene carbon adjacent to the oxygen (-O-C H₂-) is expected to be in the range of 65-70 ppm. The internal vinyl carbon (-C H=) will appear downfield, typically around 130-135 ppm, while the terminal vinyl carbon (=C H₂) will be observed at a higher field, around 115-120 ppm. The phosphorus nucleus will also couple to the carbon atoms, leading to splitting of the signals, with the coupling constant decreasing with the number of bonds separating the nuclei. The two-bond coupling (²J(P-C)) to the methylene carbon will be larger than the three-bond coupling (³J(P-C)) to the internal vinyl carbon.
The expected ¹³C NMR chemical shifts are summarized in the following table.
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected P-C Coupling (J, Hz) |
| -O-C H₂- | 65 - 70 | ²J(P-C) ≈ 5-10 |
| -C H= | 130 - 135 | ³J(P-C) ≈ 2-5 |
| =C H₂ | 115 - 120 | ⁴J(P-C) ≈ 0-2 |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus Environment Assessment
³¹P NMR spectroscopy is particularly valuable for characterizing phosphorus-containing compounds as it directly probes the phosphorus nucleus. tandfonline.com The chemical shift of the phosphorus atom is highly sensitive to its oxidation state, coordination number, and the nature of the substituents attached to it.
For this compound, a trivalent phosphorus compound with two alkoxy groups and a chlorine atom, the ³¹P NMR spectrum is expected to show a single resonance. Based on data for analogous dialkyl phosphorochloridites, such as diethyl phosphorochloridite, the chemical shift is anticipated to be in the downfield region, typically between +160 and +170 ppm relative to 85% phosphoric acid. sjtu.edu.cnhuji.ac.il This characteristic downfield shift is a hallmark of P(III)-Cl compounds. windows.net The signal may appear as a multiplet if proton coupling is not decoupled, primarily due to coupling with the methylene protons of the allyl groups.
| Nucleus | Compound Type | Predicted Chemical Shift (δ, ppm) |
| ³¹P | Dialkyl Phosphorochloridite | +160 to +170 |
Advanced NMR Techniques (e.g., 2D NMR, High-Pressure NMR)
Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for the detailed structural elucidation of organophosphorus compounds like this compound. nih.govrroij.comnumberanalytics.com While one-dimensional (1D) ³¹P NMR provides essential information about the phosphorus environment, two-dimensional (2D) NMR experiments offer deeper insights into the connectivity and spatial relationships between different nuclei within the molecule. numberanalytics.commdpi.comnumberanalytics.com
2D NMR Spectroscopy:
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable in confirming the structure of this compound and its derivatives. numberanalytics.comresearchgate.net
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. For this compound, COSY spectra would show correlations between the different protons within the allyl groups, helping to assign the complex proton signals. wordpress.com
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is instrumental in assigning the ¹³C NMR spectrum of the molecule.
HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the phosphorus atom and the ester linkages.
The application of these techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the this compound structure. researchgate.net
High-Pressure NMR (HP-NMR):
High-pressure NMR spectroscopy is an advanced technique used to study chemical reactions and molecular dynamics under non-ambient conditions. nih.govacs.orgnih.gov For this compound, HP-NMR could be employed to investigate its reactivity and the stability of its derivatives under pressure. For instance, in reactions such as hydroformylation where this compound might act as a ligand precursor, HP-NMR can provide insights into the structure and behavior of the active catalytic species under industrially relevant pressures. researchgate.netuva.nl This technique allows for the in-situ monitoring of reactions, helping to elucidate reaction mechanisms and identify transient intermediates that may not be observable under standard conditions. acs.org
| NMR Technique | Information Provided | Relevance to this compound |
| COSY | ¹H-¹H spin-spin coupling correlations. wordpress.com | Confirms proton connectivity within the allyl groups. |
| HSQC | Direct ¹H-¹³C correlations. | Assigns carbon signals directly attached to protons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Establishes connectivity across the P-O-C bonds. |
| High-Pressure NMR | Structural and dynamic information under pressure. nih.govacs.orgnih.gov | Studies reactivity and stability in processes like catalysis. researchgate.netuva.nl |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound. rroij.comwikipedia.org Electron impact (EI) and electrospray ionization (ESI) are common methods used for the analysis of organophosphorus compounds. rsc.org
Under mass spectrometric conditions, this compound would undergo fragmentation, providing valuable structural information. wikipedia.orglibretexts.org The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the P-Cl bond and the P-O bonds, as well as rearrangements within the allyl groups.
Expected Fragmentation Patterns:
Loss of a chlorine atom: A prominent peak corresponding to [M - Cl]⁺ would be expected due to the relative lability of the P-Cl bond.
Loss of an allyl group: Fragmentation involving the cleavage of a P-O-C linkage could lead to the loss of an allyl radical (•C₃H₅), resulting in a significant fragment ion.
Loss of an allyloxy group: Cleavage of the P-O bond could result in the loss of an allyloxy radical (•OC₃H₅).
Rearrangement reactions: The allyl groups themselves can undergo rearrangements, leading to characteristic fragment ions.
The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and provides insights into the relative bond strengths within the molecule. wikipedia.orglibretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental composition and further confirming the identity of the compound. nih.gov
| Fragment Ion | Proposed Structure/Loss | Significance |
| [M]⁺ | Molecular Ion | Confirms molecular weight. |
| [M - Cl]⁺ | Loss of Chlorine | Indicates the presence of a labile P-Cl bond. |
| [M - C₃H₅]⁺ | Loss of an Allyl Radical | Suggests cleavage of a P-O-C linkage. |
| [M - OC₃H₅]⁺ | Loss of an Allyloxy Radical | Indicates cleavage of the P-O bond. |
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. grpetrology.comusp.org While this compound is a liquid at room temperature, its solid-state structure or the structure of its solid derivatives can be analyzed using single-crystal or powder XRD. retsch.comicdd.com
Powder X-ray diffraction (PXRD) can be used to characterize polycrystalline solids. retsch.comresearchgate.net This technique is useful for identifying the crystalline phases present in a sample and can provide information about the unit cell dimensions. usp.org For this compound derivatives, PXRD could be used to assess sample purity and identify different polymorphic forms if they exist. researchgate.net
Although no specific X-ray diffraction data for this compound itself is readily available in the search results, the general principles of the technique are applicable. grpetrology.comretsch.com
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. bath.ac.uk
This compound is expected to exhibit absorption bands in the ultraviolet region. The key chromophores in the molecule are the carbon-carbon double bonds (C=C) within the allyl groups and the non-bonding electrons on the oxygen and chlorine atoms. msu.eduunits.it
π → π* transitions: The C=C double bonds will give rise to intense π → π* transitions, likely occurring at wavelengths below 200 nm.
n → σ* transitions: The non-bonding electrons (lone pairs) on the oxygen and phosphorus atoms can be excited to anti-bonding σ* orbitals. These transitions are typically of lower intensity and may be observed at longer wavelengths.
Solvent effects can influence the position of the absorption maxima. The study of the UV-Vis spectrum of this compound and its derivatives can provide insights into the electronic structure and the effects of substitution on the electronic transitions. rsc.org For example, the introduction of chromophoric groups or conjugation can lead to a bathochromic (red) shift in the absorption spectrum. bath.ac.ukresearchgate.net
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. arxiv.orgrsc.org For this compound, DFT calculations can provide valuable insights that complement experimental data.
DFT calculations can be used to:
Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. uctm.edu
Calculate spectroscopic properties: Simulating NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra. nih.gov
Analyze the electronic structure: Determining the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. This information is crucial for understanding the molecule's reactivity. uctm.edursc.org
Investigate reaction mechanisms: Modeling reaction pathways and calculating activation energies to predict the feasibility and selectivity of reactions involving this compound. arxiv.org
For instance, DFT calculations could be used to study the nucleophilic and electrophilic character of different sites within the this compound molecule, providing a theoretical basis for its observed chemical behavior. uctm.edu
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. helsinki.finih.govnih.gov MD simulations can provide a detailed, atomistic view of how this compound behaves in different environments, such as in solution or during a chemical reaction. uni-regensburg.demdpi.com
Applications of MD simulations for this compound could include:
Solvation studies: Simulating the interactions between this compound and solvent molecules to understand its solubility and the structure of the solvation shell.
Conformational analysis: Exploring the different conformations that the molecule can adopt and their relative energies.
Reaction dynamics: Simulating the process of a chemical reaction involving this compound to understand the dynamic aspects of bond formation and cleavage. uni-regensburg.de
By combining MD simulations with quantum mechanical methods (QM/MM), it is possible to model chemical reactions in complex environments with a high level of accuracy.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. For this compound and its derivatives, computational techniques, particularly Density Functional Theory (DFT), are instrumental in understanding their reactivity, predicting reaction pathways, and characterizing the high-energy transition state structures that govern reaction rates and selectivity.
Theoretical investigations into the reactions of trivalent phosphorus compounds, such as phosphites, offer a foundational understanding applicable to this compound. These studies typically focus on mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most crucially, the transition states that connect them. The fleeting nature of transition states makes their direct experimental observation exceptionally challenging, highlighting the importance of computational approaches. acs.orgresearchgate.net
A key area of investigation for compounds like this compound is their reaction with electrophiles, a process central to their synthetic utility. For instance, the reaction of phosphites with halogenated compounds, analogous to the P-Cl bond in this compound reacting with a nucleophile or the phosphorus atom attacking an electrophile, has been a subject of theoretical scrutiny.
One relevant study focused on the reaction between triethyl phosphite (B83602) and tetrachloromethane, which serves as a model for understanding the nucleophilic character of the phosphorus atom and its attack on a halogen or a carbon atom. scholarsresearchlibrary.com DFT calculations were employed to determine the activation energies and geometries of the transition states for two competing pathways: attack on the chlorine atom and attack on the carbon atom. scholarsresearchlibrary.com The calculations revealed that the nucleophilic attack of the phosphorus atom on the chlorine atom is both kinetically and thermodynamically favored over the attack on the carbon atom. scholarsresearchlibrary.com This preference is explained by a lower activation energy barrier for the chlorine-attack pathway. scholarsresearchlibrary.com
The insights gained from such model systems are transferable to the reactions of this compound. For example, in a potential Arbuzov-type reaction involving this compound, quantum chemical modeling could predict the feasibility of the initial SN2 attack of the phosphorus on an alkyl halide and the subsequent dealkylation step. These calculations would provide activation energies (ΔE‡) and reaction energies (ΔErxn) for each step, allowing for a detailed mechanistic proposal.
The table below presents theoretical data from a DFT study on a model reaction, illustrating the type of information that can be obtained through quantum chemical modeling.
| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| Attack on Chlorine Atom | TS-Cl | 37.65 | -35.14 |
| Attack on Carbon Atom | TS-C | 57.73 | -21.33 |
This table is based on data for the reaction of triethyl phosphite with tetrachloromethane and serves as an illustrative example of data obtained via quantum chemical modeling. Similar calculations would be necessary to obtain specific values for this compound reactions.
Furthermore, quantum chemical modeling is crucial for understanding the hydrolysis of phosphorochloridites. A computational study on the hydrolysis of phosphorus trichloride (B1173362) (PCl₃) has shown that water molecules can act as catalysts, lowering the activation energy barrier for the cleavage of the P-Cl bond. researchgate.net The modeling can reveal the role of explicit water molecules in stabilizing the transition state through hydrogen bonding networks. For this compound, similar studies could elucidate the step-by-step mechanism of its hydrolysis to diallyl phosphite, providing detailed geometries of the intermediates and transition states.
In the context of its derivatives, such as those formed in catalytic cycles, quantum chemical modeling can help in ligand design and in understanding the steric and electronic effects that influence the outcome of a reaction. researchgate.net For example, if this compound were used as a ligand in a transition-metal-catalyzed reaction, DFT calculations could model the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. This would provide a molecular-level understanding of how the electronic properties of the diallyloxy groups and the reactivity of the P-Cl bond (or its derivative) influence the catalyst's activity and selectivity. acs.orgacs.org
Emerging Research Avenues and Future Perspectives
Green Chemistry Approaches in Diallyl Phosphorochloridite Synthesis and Application
The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and energy efficiency, are increasingly guiding the synthesis and application of organophosphorus compounds. acs.orgpaperpublications.orgfupress.net For a reactive precursor like this compound, these principles offer a roadmap to safer and more sustainable processes.
Atom Economy and Waste Prevention : A core tenet of green chemistry is maximizing atom economy—the measure of how many atoms from the reactants are incorporated into the final product. jocpr.comskpharmteco.comsavemyexams.com Traditional syntheses of phosphorus compounds can generate significant waste; however, designing synthetic routes with high atom economy minimizes byproducts. paperpublications.orgsavemyexams.com Future research will likely focus on developing addition-type reactions or catalytic cycles for synthesizing and using this compound that approach 100% atom economy.
Solvent-Free and Safer Solvent Systems : A significant trend in green organophosphorus chemistry is the move towards solvent-free reaction conditions or the use of benign solvents. tandfonline.com Techniques like mechanochemical synthesis (ball milling) have demonstrated rapid, efficient, and solvent-free deoxygenation of phosphine (B1218219) oxides, a related class of compounds. rsc.org Such methods could be adapted for reactions involving this compound, reducing reliance on volatile and often hazardous organic solvents. rsc.org Where solvents are necessary, the use of greener alternatives like water or propylene (B89431) carbonate is being explored for reactions involving phosphite (B83602) ligands. acs.orgresearchgate.net
Catalysis over Stoichiometric Reagents : Catalytic methods are inherently greener than stoichiometric ones as they reduce waste and often allow for milder reaction conditions. The development of catalytic routes to synthesize this compound and its derivatives, replacing traditional methods that use stoichiometric amounts of reagents, is a key research goal.
| Green Chemistry Principle | Application to this compound | Potential Impact |
| Atom Economy | Designing addition and catalytic reactions that incorporate all atoms from reactants into the product. jocpr.comskpharmteco.com | Reduces chemical waste and improves resource efficiency. |
| Safer Solvents/Solvent-Free | Utilizing mechanochemistry or replacing traditional organic solvents with water or bio-based alternatives. tandfonline.comrsc.org | Minimizes environmental pollution and improves process safety. |
| Catalysis | Employing catalytic reagents instead of stoichiometric ones for synthesis and subsequent reactions. paperpublications.org | Lowers energy consumption, reduces waste, and increases reaction efficiency. |
| Renewable Feedstocks | Exploring bio-based sources for the allyl groups or other components of derivative structures. | Decreases reliance on petrochemicals and enhances sustainability. |
Development of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis, offering green, mild, and highly selective ways to form chemical bonds. beilstein-journals.orgbeilstein-journals.org These technologies are beginning to be applied to organophosphorus chemistry, opening new reaction pathways for compounds like this compound.
Photocatalysis : Visible-light photoredox catalysis can generate radical intermediates under exceptionally mild conditions. nih.gov Recent research has shown the development of novel phosphite-based radical traps, such as "BecaP," which efficiently capture alkyl radicals to form phosphonates under photocatalytic conditions. acs.org This demonstrates a clear precedent for using light-mediated processes to form C-P bonds with phosphite reagents. acs.org Earlier work by Bentrude and co-workers explored the photosensitized intramolecular rearrangements of allyl phosphites, generating phosphoranyl radicals that lead to new chemical structures. nih.gov Future work could focus on using this compound or its derivatives in similar light-driven reactions, such as photocatalytic cross-couplings or functional group installations, leveraging the reactivity of the P-Cl bond and the allyl groups. oaepublish.comrsc.org
Electrocatalysis : Electrosynthesis provides a reagent-free method for oxidation and reduction, controlled simply by an applied voltage. beilstein-journals.org This approach has been successfully used to achieve C-P bond formation. tandfonline.comtandfonline.com For instance, the electrocatalytic phosphorylation of 2-phenylpyridine (B120327) has been demonstrated using a palladium catalyst at room temperature, avoiding harsh chemical oxidants. tandfonline.comtandfonline.com Given that this compound is a potent phosphitylating agent, its integration into electrocatalytic cycles could enable novel, controlled syntheses of complex organophosphorus molecules. The precise control offered by electrochemistry could be particularly advantageous for managing the reactivity of the P-Cl bond and achieving high selectivity. beilstein-journals.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and handling of reactive chemicals like phosphorochloridites present significant safety and scalability challenges. thieme-connect.dethieme-connect.de Flow chemistry and automated synthesis platforms offer robust solutions to these problems, representing a major frontier for the application of this compound.
| Platform | Advantage for this compound | Research Focus |
| Flow Chemistry | Enhanced safety with hazardous reagents, precise control over reaction conditions, improved scalability. | Developing continuous processes for the synthesis of this compound and its subsequent reactions. nagoya-u.ac.jp |
| Automated Synthesis | Rapid generation of derivative libraries, high-throughput screening, reproducible synthesis protocols. nih.gov | Using this compound as a versatile scaffold for creating diverse organophosphorus compounds for screening. |
Theoretical Prediction and Design of Novel this compound Derivatives
Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new functional molecules, saving significant time and resources compared to purely experimental approaches. researchgate.net
DFT for Reactivity Analysis : Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It can predict reactivity indices, reaction barriers, and thermodynamic properties. nih.gov DFT studies have been used to investigate the chemical reactivity of trivalent phosphorus derivatives toward various substrates, providing insights that align well with experimental results. nih.gov Similar calculations on this compound could elucidate its reactivity patterns, predict the outcomes of unknown reactions, and explain stereoelectronic effects in its cyclopolymerization. nih.govuctm.edu
Computational Design of Derivatives : Beyond analysis, computational methods are used to proactively design new molecules. For example, researchers have used DFT to screen libraries of phosphite derivatives as potential electrolyte additives for high-voltage Li-ion batteries, identifying promising candidates based on calculated redox potentials and reactivity. In the field of catalysis, computational modeling guides the design of phosphite-thioether ligands for palladium-catalyzed reactions, leading to catalysts with broad substrate scope and high enantioselectivity. acs.orgrecercat.cat A similar approach could be applied to this compound. By computationally modifying its structure (e.g., changing the allyl groups or substituting the chloride) and calculating the resulting properties, researchers can pre-select the most promising derivatives for synthesis and testing for specific applications, such as new ligands, flame retardants, or polymer precursors. researchgate.netjst.go.jp
Synergistic Applications in Interdisciplinary Research Fields
The unique combination of a reactive phosphorus center and two polymerizable allyl groups makes this compound a valuable precursor for creating functional molecules and materials with applications across multiple scientific disciplines. rsc.org
Materials Science : The allyl groups in this compound are gateways to novel polymers and materials. Diallyl monomers can undergo cyclopolymerization, and the presence of the phosphorus atom can impart unique properties to the resulting polymer. nih.gov A significant area of application is in the development of phosphorus-based flame retardants. mdpi.comresearchgate.netmdpi.com By incorporating this compound into polymer backbones, materials with enhanced fire safety can be created. nih.gov The phosphorus acts in both the condensed phase (promoting char formation) and the gas phase (flame inhibition), making it a highly effective flame retardant. mdpi.com
Catalyst Development : Chiral phosphite ligands are crucial in asymmetric catalysis for producing enantiomerically pure compounds. acs.org this compound can serve as a versatile starting material for synthesizing a wide range of phosphite-containing ligands. acs.orgacs.org The allyl groups can be functionalized post-synthesis through methods like olefin metathesis or hydroboration-oxidation, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for specific reactions, such as Pd-catalyzed allylic substitution. acs.orgacs.orgsemanticscholar.org
Q & A
Basic Research Questions
Q. What chromatographic methods are recommended for analyzing the purity and stability of Diallyl phosphorochloridite?
- Methodological Answer : Gas chromatography (GC) with a capillary column (e.g., HP-1 stationary phase, 30 m length, 0.32 mm inner diameter) and flame ionization detection (FID) is optimal. Key parameters include:
-
Carrier gas : Ultra-high purity (UHP) nitrogen.
-
Injection volume : 1–2 µL of sample prepared in hexane or acetone.
-
System suitability : Ensure tailing factor <1.0, theoretical plates >10,000, and coefficient of variation (CV) <2% for retention times .
-
Validation : Perform selectivity tests using spiked samples and compare retention times with standards (e.g., diethyl phosphorochloridite as a reference) .
- Example Table :
| Parameter | Optimal Value | Reference Standard |
|---|---|---|
| Column Type | HP-1 capillary | |
| Carrier Gas Flow Rate | 1.5 mL/min | |
| Tailing Factor | <1.0 |
Q. How can this compound be synthesized, and what spectroscopic techniques validate its structure?
- Methodological Answer : A common route involves reacting phosphorus trichloride with allyl alcohol under anhydrous conditions. Key steps:
- Reaction : Use stoichiometric ratios (e.g., 1:3 PCl₃:allyl alcohol) in a nitrogen atmosphere to prevent hydrolysis.
- Purification : Distill under reduced pressure (e.g., 40–60°C at 10 mmHg) to isolate the product.
- Characterization :
- NMR : Confirm allyl proton signals (δ 5.8–5.2 ppm for vinyl groups) and phosphorus coupling patterns.
- Mass Spectrometry : Look for molecular ion peaks matching m/z 180.5 (C₆H₁₀ClO₂P⁺) .
Advanced Research Questions
Q. How can byproduct formation be minimized during this compound-mediated synthesis of bisphosphonates?
- Methodological Answer : Byproduct formation (e.g., phosphonate esters) often arises from steric hindrance or excess reagent. Mitigation strategies:
- Optimized Stoichiometry : Use a 10% molar excess of this compound relative to the substrate.
- Temperature Control : Maintain reactions at −10°C to 0°C to suppress side reactions.
- Purification : Employ flash chromatography with ethyl acetate/hexane gradients (e.g., 10–30% EtOAc) to isolate target bisphosphonates .
Q. How should researchers resolve discrepancies in retention times during GC analysis of this compound?
- Methodological Answer : Variations in retention times may stem from column degradation or inconsistent carrier gas flow. Troubleshooting steps:
- Column Conditioning : Bake the column at 250°C for 2 hours to remove contaminants.
- System Suitability Test : Revalidate using a reference standard (e.g., diethyl phosphorochloridite) and compare plate counts (N > 30,000) and HETP values (<0.1 mm) .
- Sample Preparation : Ensure derivatization (e.g., with acetophenone) to enhance volatility and peak symmetry .
Q. What statistical methods ensure reproducibility in quantifying this compound yields?
- Methodological Answer :
- Replicates : Perform triplicate runs for each synthesis batch.
- Data Normalization : Express yields relative to an internal standard (e.g., hexadecane).
- Error Analysis : Calculate CV for yields; acceptable thresholds are <5% for intra-day and <10% for inter-day assays .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Discrepancies often arise from solvent polarity or trace moisture. Experimental design adjustments:
- Solvent Screening : Compare reactivity in anhydrous dichloromethane vs. tetrahydrofuran.
- Moisture Control : Use molecular sieves (3Å) and Schlenk-line techniques.
- Kinetic Studies : Monitor reaction progress via <sup>31</sup>P NMR to identify intermediates .
Literature Review and Data Management
Q. What strategies improve the efficiency of literature reviews on this compound?
- Methodological Answer :
- Database Filters : Use Google Scholar with keywords like "this compound synthesis" and limit results to peer-reviewed journals (2015–2025).
- Citation Tracking : Follow references in foundational papers (e.g., Merino et al., 2017 ).
- Data Repositories : Cite datasets with DOIs from repositories like Dryad or Figshare to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
